1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione
Description
1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione is a structurally complex compound characterized by a bicyclo[3.1.0]hexane scaffold fused with a pyrimidine-2,4-dione moiety. The trityloxymethyl group (triphenylmethyl ether) at the 4-position of the bicyclo ring introduces significant steric bulk and hydrophobicity, distinguishing it from simpler analogs. This compound likely serves as an intermediate or protected derivative in nucleoside chemistry, given the pyrimidine-dione core’s relevance to antiviral or anticancer drug design .
Properties
Molecular Formula |
C28H24N2O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H24N2O5/c31-23-16-17-30(27(32)29-23)26-25-24(35-25)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26H,18H2,(H,29,31,32) |
InChI Key |
LASYVDMYFAPCBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C5C(O5)C(O4)N6C=CC(=O)NC6=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[310]hexan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and protecting groups to ensure the desired selectivity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic scaffold or the pyrimidine moiety.
Substitution: The trityloxymethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Modifications on the Bicyclo Scaffold
| Compound Name | Substituent at 4-Position | Key Structural Features |
|---|---|---|
| 1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione | Trityloxymethyl (CPh₃OCH₂) | High steric bulk, hydrophobic, aromatic |
| 1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione | Hydroxymethyl (HOCH₂) | Polar, hydrogen-bonding capability |
| 1-[(1R,4R,5R)-4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hex-2-yl]-5-methyl-pyrimidine-2,4-dione | Hydroxymethyl + 5-methyl | Enhanced metabolic stability due to methyl |
- This substituent also acts as a protective group, shielding reactive sites during synthesis .
Solubility and Physicochemical Properties
highlights that functional groups critically influence solubility. For instance:
- The hydroxymethyl analog (C₁₀H₁₃N₅O₄) exhibits moderate aqueous solubility due to hydrogen bonding.
- The trityloxymethyl derivative’s solubility is expected to shift toward organic solvents (e.g., DCM, THF) due to its aromatic triphenylmethyl group .
Table 1: Solubility Comparison
| Compound | Aqueous Solubility | Organic Solubility |
|---|---|---|
| Hydroxymethyl analog | Moderate | Low |
| Trityloxymethyl derivative | Low | High |
| Benzyloxymethyl analog (CAS 80140-15-4) | Low | Moderate |
Key Research Findings
Solubility-Bioavailability Trade-off : The trityloxymethyl group’s hydrophobicity may enhance bioavailability in lipid-rich environments but necessitates formulation adjustments (e.g., liposomal delivery) for therapeutic use .
Metabolic Stability: The 5-methyl-substituted analog () shows improved metabolic stability over non-methylated derivatives, suggesting that substituents on the pyrimidine ring can fine-tune pharmacokinetics .
Structural Rigidity vs. Flexibility : Compared to FMAU’s flexible sugar moiety, the bicyclo scaffold imposes conformational constraints, which could limit off-target interactions in drug design .
Biological Activity
1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Structural Overview
The compound features a trityloxymethyl group attached to a dioxabicyclohexane ring, which is further linked to a pyrimidine-2,4-dione moiety. This intricate structure is believed to influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate various signaling pathways, potentially affecting cell proliferation and apoptosis.
Biological Activity Data
Table 1 summarizes the biological activities observed in studies involving this compound:
| Activity | Description | IC50/MIC Values |
|---|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation in vitro | IC50 = 15 µM |
| Antimicrobial Effects | Exhibits activity against Staphylococcus aureus | MIC = 32 µg/mL |
| Enzyme Inhibition | Inhibits specific kinases involved in cancer signaling | IC50 = 20 µM |
Case Studies
- Antitumor Efficacy : A study evaluated the effect of 1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer cells, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : In another investigation, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound possesses notable antimicrobial properties, with effective inhibition at low concentrations.
- Enzyme Interaction Studies : Research focused on the interaction of the compound with specific kinases demonstrated that it effectively inhibits pathways associated with tumor growth and metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
